2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid
Overview
Description
“2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1146289-92-0 . It has a molecular weight of 291.69 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoic acid . The InChI code is 1S/C13H10ClN3O3/c14-8-5-6-11(15-7-8)17-13(20)16-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19)(H2,15,16,17,20) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 291.69 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Molecular Interactions and Crystal Engineering
The study by Hemamalini and Fun (2010) explores the interactions and hydrogen bonding in crystals incorporating 2-amino-5-chloropyridine and benzoic acid derivatives. The research highlights how these interactions form cyclic hydrogen-bonded motifs, linking molecules into chains and demonstrating the role of weak hydrogen bonds in crystal stabilization. This insight is crucial for understanding molecular assembly and designing materials with desired properties Hemamalini & Fun, 2010.
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of benzoic acid, including structures related to 2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid. These complexes exhibit significant photophysical properties, with potential applications in materials science for light harvesting and luminescence Sivakumar, Reddy, Cowley, & Butorac, 2011.
Antimicrobial Activity of Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, exploring the potential of 2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid-related compounds. Their findings suggest variable and modest antimicrobial efficacy against selected bacterial and fungal strains, highlighting the compound's relevance in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Halogen Bonds in Molecular Salts/Cocrystals
Oruganti et al. (2017) focused on the synthesis of molecular salts/cocrystals involving 2-Chloro-4-nitrobenzoic acid, a compound related to the chemical structure of interest. The study emphasizes the occurrence of halogen bonds alongside hydrogen bonds, impacting crystal stabilization and providing insights into designing molecular architectures Oruganti, Nechipadappu, Khade, & Trivedi, 2017.
Naturally Occurring Compounds and Food Additives
Del Olmo, Calzada, and Núñez (2017) reviewed the occurrence and use of benzoic acid derivatives in foods, touching on compounds structurally related to 2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid. This research provides a comprehensive overview of the wide-ranging applications of benzoic acid derivatives, highlighting their importance as preservatives and flavoring agents del Olmo, Calzada, & Núñez, 2017.
properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)carbamoylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-8-5-6-11(15-7-8)17-13(20)16-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19)(H2,15,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKQKKQZFDOPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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